molecular formula C17H19NO3 B5236853 2-(4-ethylphenoxy)ethyl phenylcarbamate

2-(4-ethylphenoxy)ethyl phenylcarbamate

Cat. No.: B5236853
M. Wt: 285.34 g/mol
InChI Key: GXTVBSYVGIKJQT-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)ethyl phenylcarbamate is a carbamate derivative characterized by a phenylcarbamate group linked to a 4-ethylphenoxyethyl chain. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and enzyme inhibitory properties . The ethylphenoxy moiety in this compound likely enhances lipophilicity, influencing its pharmacokinetic properties and interaction with biological targets.

Properties

IUPAC Name

2-(4-ethylphenoxy)ethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-14-8-10-16(11-9-14)20-12-13-21-17(19)18-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTVBSYVGIKJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, physical properties, and biological activities of 2-(4-ethylphenoxy)ethyl phenylcarbamate and analogous compounds:

Compound Name Molecular Formula Molecular Weight Physical State/MP (°C) Key Structural Features Biological Activity/Application Reference
2-(4-Ethylphenoxy)ethyl phenylcarbamate C₁₇H₁₉NO₃ 285.34 Not reported Phenylcarbamate + 4-ethylphenoxyethyl chain Not explicitly reported (inference from analogs) -
2-((4-Ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide C₂₃H₂₁N₂O₂S 393.49 Not reported Benzamide + carbamothioyl + 4-ethylphenoxy Antimicrobial (Gram± bacteria, fungi)
Phenylcarbamic acid ethyl ester derivatives Varies Varies Varies Alkyl-substituted phenylcarbamate β-antiadrenergic, vasodilatative (lower efficacy vs. propyl/butyl)
Fenoxycarb (Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate) C₁₇H₁₉NO₄ 301.34 Solid (MP 53) Ethylcarbamate + diphenoxyethyl chain Pesticide (insect growth regulator)
2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate C₁₇H₂₁NO₂ 271.35 Crystalline solid Cyclohexenyl + phenylcarbamate Structural studies (hydrogen bonding networks)
2-(Phenylcarbamoyloxy)ethylmethacrylate C₁₄H₁₅NO₄ 261.27 Liquid (polymerizable) Methacrylate + phenylcarbamate Polymer chemistry (monomer for resins)

Key Research Findings

Substituent Effects on Bioactivity: Carbamothioyl vs. Carbamate: The replacement of the carbamate oxygen with sulfur in 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide () enhances antimicrobial activity, likely due to increased electron-withdrawing effects or improved target binding . Alkyl Chain Length: In phenylcarbamic acid esters (), ethyl substitution results in lower β-antiadrenergic activity (pA₂ = 6.28–6.81) compared to propyl/butyl derivatives, suggesting longer chains improve receptor interaction .

Role of Aromatic Moieties: Fenoxycarb’s diphenoxyethyl chain () contributes to its pesticidal activity by mimicking juvenile hormone in insects, a mechanism distinct from the antimicrobial or cardiovascular activities seen in other analogs .

Physical Properties and Applications :

  • Crystallinity: 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate () forms stable crystals via N–H⋯O hydrogen bonds, a property critical for solid-state applications or controlled drug release .
  • Polymer Compatibility: The methacrylate group in 2-(phenylcarbamoyloxy)ethylmethacrylate () enables its use in synthesizing biomedical polymers, contrasting with the biological focus of other carbamates .

Contradictions and Limitations

  • Ethyl Substitution Paradox: While ethyl groups in phenylcarbamates () show reduced β-antiadrenergic activity, ethylphenoxy chains in other compounds (e.g., Fenoxycarb) are highly effective in pesticidal roles . This highlights the context-dependent impact of substituents.

Q & A

Q. Discrepancies in reported biological activity: How to validate mechanisms?

  • Methodology :
  • Target deconvolution : Use siRNA knockdowns to confirm putative targets (e.g., COX-2).
  • Off-target profiling : Screen against a kinase panel (e.g., Eurofins KINOMEscan) to rule out nonspecific effects .

Tables

Parameter Method Reference
Synthetic yield optimizationAnhydrous DCM, 0–5°C, catalytic HCl
Crystallographic disorderX-ray refinement (SHELXL)
LogP determinationShake-flask + HPLC

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